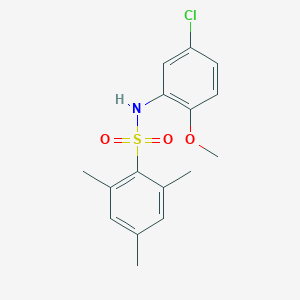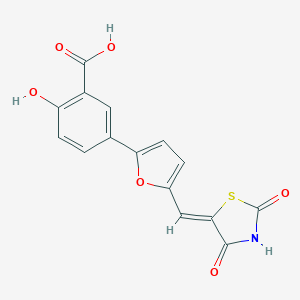
Benzoic acid, 4-methoxy-, (4-chlorophenyl)methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 4-methoxy-, (4-chlorophenyl)methyl ester, commonly known as p-Methoxybenzyl chloride, is a chemical compound that has gained significant attention in the scientific community due to its diverse applications. This compound belongs to the class of organic compounds known as benzoic acid esters and is widely used in the synthesis of various organic compounds.
Mechanism of Action
The mechanism of action of p-Methoxybenzyl chloride involves the formation of a covalent bond with the amino group of the peptide. This reaction leads to the formation of a stable intermediate, which can be further modified to obtain the desired product. The reaction is carried out under mild conditions, and the yield of the product is typically high.
Biochemical and Physiological Effects
p-Methoxybenzyl chloride has no known biochemical or physiological effects on the human body. However, it is important to note that this compound should be handled with care, as it is a potential irritant and can cause skin and eye irritation upon contact.
Advantages and Limitations for Lab Experiments
One of the main advantages of using p-Methoxybenzyl chloride in lab experiments is its high yield and ease of synthesis. Additionally, this compound is relatively stable and can be stored for extended periods without significant degradation. However, one of the main limitations of using p-Methoxybenzyl chloride is its potential toxicity, which requires careful handling and disposal.
Future Directions
There are several future directions for the use of p-Methoxybenzyl chloride in scientific research. One potential area of application is in the synthesis of new peptides with enhanced pharmacological properties. Additionally, this compound can be used in the synthesis of novel natural products with potential therapeutic applications. Finally, the development of new synthetic methods for the preparation of p-Methoxybenzyl chloride could lead to the discovery of new compounds with significant biological activity.
Conclusion
In conclusion, p-Methoxybenzyl chloride is an important compound that has gained significant attention in the scientific community due to its diverse applications. This compound is widely used in the synthesis of various organic compounds, including peptides and natural products. While p-Methoxybenzyl chloride has no known biochemical or physiological effects on the human body, it should be handled with care due to its potential toxicity. There are several future directions for the use of p-Methoxybenzyl chloride in scientific research, including the synthesis of new peptides and natural products with enhanced pharmacological properties.
Synthesis Methods
The synthesis of p-Methoxybenzyl chloride involves the reaction of 4-methoxybenzoic acid with thionyl chloride, followed by the addition of 4-chlorotoluene. The reaction is carried out under reflux conditions, and the resulting product is purified through fractional distillation.
Scientific Research Applications
P-Methoxybenzyl chloride has been extensively used in scientific research for the synthesis of various organic compounds. It is widely used in the synthesis of peptides, which are important biological molecules that play a crucial role in various physiological processes. Additionally, p-Methoxybenzyl chloride is used in the synthesis of various natural products, such as alkaloids, which have significant pharmacological properties.
properties
CAS RN |
108939-24-8 |
|---|---|
Product Name |
Benzoic acid, 4-methoxy-, (4-chlorophenyl)methyl ester |
Molecular Formula |
C15H13ClO3 |
Molecular Weight |
276.71 g/mol |
IUPAC Name |
(4-chlorophenyl)methyl 4-methoxybenzoate |
InChI |
InChI=1S/C15H13ClO3/c1-18-14-8-4-12(5-9-14)15(17)19-10-11-2-6-13(16)7-3-11/h2-9H,10H2,1H3 |
InChI Key |
FEUAMKKMPAXGDP-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)OCC2=CC=C(C=C2)Cl |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OCC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-chloro-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B186128.png)
![1H-Pyrrolo[2,3-B]pyridine-2,3-dione](/img/structure/B186129.png)

![(S)-4-Ethyl-4-hydroxy-3,8-dioxo-3,4,7,8-tetrahydro-1H-pyrano[3,4-c]pyridine-6-carboxylic acid propyl ester](/img/structure/B186131.png)







